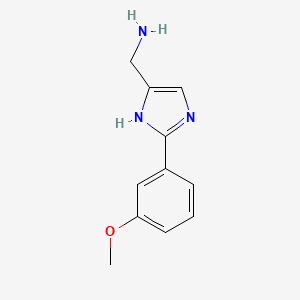
(2-(3-Methoxyphenyl)-1H-imidazol-5-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is a complex organic compound featuring an imidazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of coupling reagents like TBTU and bases such as lutidine can be employed to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the imidazole ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)methanamine: Similar in structure but lacks the imidazole ring.
2-(3-Methoxyphenyl)-1H-imidazole: Similar but without the methanamine group.
1-(3-Methoxyphenyl)-2-imidazoline: Contains an imidazoline ring instead of an imidazole ring.
Uniqueness: 1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is unique due to the presence of both the imidazole ring and the methoxyphenyl group, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-3-8(5-10)11-13-7-9(6-12)14-11/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
YZYJQRUCEDQLFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















